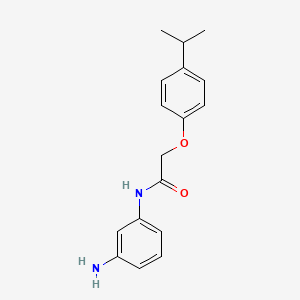

2-Ethoxy-3-trimethylsilanyl-pyridine

Übersicht

Beschreibung

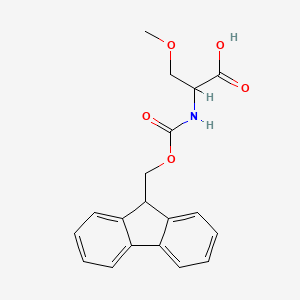

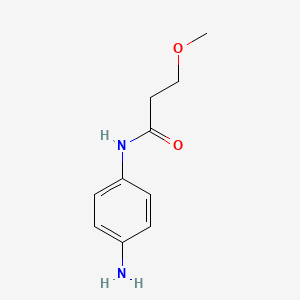

The compound of interest, 2-Ethoxy-3-trimethylsilanyl-pyridine, is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. The structure of the compound suggests that it has both ethoxy and trimethylsilyl functional groups attached to the pyridine ring. While the provided papers do not directly discuss this compound, they do provide insights into related compounds and their chemistry, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related compounds, such as 2-ethoxy-3-pyridylboronic acid, involves a directed ortho-metalation reaction starting from 2-ethoxypyridine . This method could potentially be adapted for the synthesis of this compound by introducing a trimethylsilyl group in place of the boronic acid group. Additionally, 2,6-Bis(trimethyltin)pyridine has been synthesized in high yields, which suggests that trimethylsilyl groups can be introduced to pyridine rings, potentially through a similar synthetic strategy .

Molecular Structure Analysis

The molecular structure of 2-ethoxy-3-pyridylboronic acid, a related compound, has been determined by X-ray crystallography, revealing intramolecular and intermolecular bonding patterns . These findings can provide a basis for predicting the molecular structure of this compound, where the trimethylsilyl group may influence the overall molecular conformation and reactivity due to its steric and electronic properties.

Chemical Reactions Analysis

The reactivity of trimethylsilyl-substituted pyridines has been studied, with 2-trimethylsilylpyridine undergoing solvolysis in the presence of water and alcohols to yield pyridine and trimethylsilanol or alkoxytrimethylsilane . This suggests that this compound may also participate in similar solvolysis reactions, with the ethoxy group potentially affecting the reaction kinetics and mechanism.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from the behavior of similar compounds. For instance, the solvolysis of 2-trimethylsilylpyridine indicates that the presence of a trimethylsilyl group can significantly affect the solubility and reactivity in different solvents . The ethoxy group is likely to contribute to the overall polarity and solubility in organic solvents. The steric effects of the trimethylsilyl group may also influence the compound's boiling point and stability.

Wissenschaftliche Forschungsanwendungen

Structural and Molecular Studies

Nonplanar Arrangement in Cyclic Trimers : 3-(Diethylborylethynyl)pyridines, similar in structure to 2-Ethoxy-3-trimethylsilanyl-pyridine, exhibit nonplanar arrangements in cyclic trimers, stabilized by boron–nitrogen coordination bonds. This indicates potential applications in studying molecular geometry and interactions in crystalline states (Wakabayashi et al., 2014).

Spectroscopic and Quantum Mechanical Study : 2-Ethoxy-4-(pyridine-2yliminomethyl)-phenol, a derivative, has been studied for its molecular structure and vibrational characteristics using DFT/B3LYP computations, indicating applications in molecular spectroscopy and electronic structure analysis (Hajam et al., 2021).

Molecular Interaction Patterns : Derivatives of this compound show varied intermolecular interaction patterns influenced by substituents. This highlights its role in understanding the impact of molecular modifications on structural and interaction dynamics (Vishnupriya et al., 2014).

Catalysis and Chemical Reactions

Hydrosilylation of Alkenes : 2-(2-Trimethoxysilylethyl)pyridine, a related compound, is used in rhodium carbonyl complexes for catalyzing the hydrosilylation of octene, demonstrating its potential in catalysis and organic synthesis (Capka et al., 1993).

Synthesis of Highly-Functionalised Pyridines : The use of 2-ethoxy-3-pyridylboronic acid, related to this compound, in Suzuki cross-coupling reactions, indicates applications in synthesizing novel pyridine derivatives, useful in various organic syntheses (Thompson et al., 2005).

Rhodium-catalyzed Silylation : The rhodium(I)-catalyzed silylation of 2-arylpyridines demonstrates its potential in producing silylated pyridine derivatives, essential in organic synthesis and material science applications (Tobisu et al., 2008).

Photophysical and Electronic Properties

Photoreactions in Benzene : Photolysis studies of this compound derivatives in benzene indicate applications in exploring novel intramolecular cycloaddition products and photoreactions (Park & Baek, 2004).

Fluorescent Properties of Derivatives : Studies on the fluorescent properties of 4-ethoxy-1,3-thiazole derivatives show potential applications in the development of new materials with unique optical characteristics (Habenicht et al., 2018).

Reverse Solvatochromism Behavior : The reverse solvatochromism behavior of 4-aza-indole derivatives in different solvents points towards applications in sensor technology and optoelectronic devices (Bozkurt & Doğan, 2018).

Wirkmechanismus

Safety and Hazards

Biochemische Analyse

Biochemical Properties

2-Ethoxy-3-trimethylsilanyl-pyridine plays a significant role in biochemical reactions, particularly in the context of proteomics research . It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily based on the compound’s ability to form stable complexes with these biomolecules, thereby influencing their activity and function. For instance, it may act as an inhibitor or activator of specific enzymes, altering the biochemical pathways in which these enzymes are involved.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . It has been observed to affect the expression of certain genes, leading to changes in the production of proteins that are crucial for cell survival and function. Additionally, it can alter metabolic pathways, impacting the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules . These interactions can lead to enzyme inhibition or activation, depending on the nature of the binding. The compound may also induce changes in gene expression by interacting with transcription factors or other regulatory proteins. This results in a cascade of molecular events that ultimately influence cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular function, which are important for understanding its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At low doses, the compound may exhibit beneficial effects, such as enhancing enzyme activity or improving metabolic function. At high doses, it can become toxic, leading to adverse effects such as cellular damage or organ dysfunction. Understanding the dosage threshold is crucial for determining the safe and effective use of this compound in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways . It interacts with enzymes and cofactors that are essential for various biochemical reactions. The compound can influence metabolic flux by altering the levels of metabolites within the cell. This can have downstream effects on cellular energy production, biosynthesis, and overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation within different cellular compartments. The compound’s distribution is crucial for its biological activity, as it needs to reach specific sites within the cell to exert its effects.

Subcellular Localization

This compound exhibits specific subcellular localization patterns . It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. The compound’s activity and function are influenced by its localization, as it needs to be in proximity to its target biomolecules to exert its effects. Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.

Eigenschaften

IUPAC Name |

(2-ethoxypyridin-3-yl)-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NOSi/c1-5-12-10-9(13(2,3)4)7-6-8-11-10/h6-8H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSPOWJNYYMMVBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC=N1)[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20592078 | |

| Record name | 2-Ethoxy-3-(trimethylsilyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20592078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

782479-88-3 | |

| Record name | 2-Ethoxy-3-(trimethylsilyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20592078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

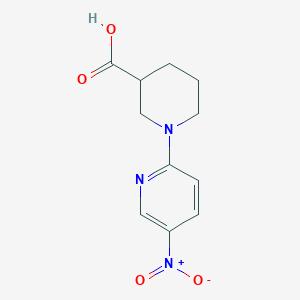

![5-[(3-Methylpiperidin-1-yl)methyl]-2-furoic acid](/img/structure/B1319945.png)

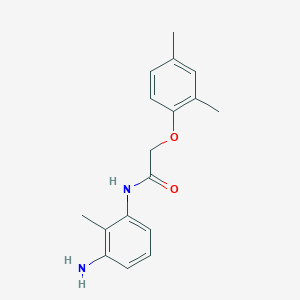

![6-[3,4-Dihydro-1(2H)-quinolinyl]-3-pyridinamine](/img/structure/B1319970.png)

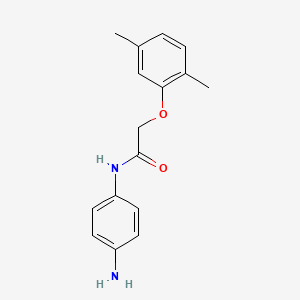

![N-(4-Aminophenyl)-2-[2-(tert-butyl)phenoxy]-acetamide](/img/structure/B1319972.png)